molecular formula C11H16O4 B13678494 1-(3,4-Dimethoxyphenyl)propane-1,3-diol CAS No. 76788-37-9

1-(3,4-Dimethoxyphenyl)propane-1,3-diol

Cat. No.: B13678494
CAS No.: 76788-37-9
M. Wt: 212.24 g/mol
InChI Key: ONMDAHJANCARQN-UHFFFAOYSA-N
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Description

Overview of Phenylpropanoid Compounds and their Derivatives

Phenylpropanoids are a large and diverse class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. Their basic structure consists of a phenyl ring attached to a three-carbon propane (B168953) side chain. This fundamental skeleton gives rise to a vast array of derivatives, including monolignols, flavonoids, coumarins, and stilbenes, which play critical roles in plant physiology, from structural support and defense against pathogens to pigmentation and signaling. The biosynthesis of these compounds is a complex network of enzymatic reactions, and their structural diversity underpins their wide range of biological activities and applications.

Importance of Lignin (B12514952) and Lignin Model Compounds in Biomass Valorization Studies

Lignin is a complex aromatic polymer that, along with cellulose (B213188) and hemicellulose, forms the structural backbone of terrestrial plants. Its high carbon content and aromatic nature make it a valuable renewable feedstock for the production of fuels, chemicals, and materials. However, the recalcitrant and complex nature of lignin makes its depolymerization and conversion into valuable products a significant scientific and engineering challenge. To overcome this, researchers extensively use lignin model compounds. These are simpler, well-defined molecules that mimic the various chemical linkages found in the native lignin polymer. By studying the reactivity of these model compounds under different chemical and biological conditions, scientists can elucidate the mechanisms of lignin degradation and develop more effective strategies for biomass valorization. ncsu.edu

Contextualization of 1-(3,4-Dimethoxyphenyl)propane-1,3-diol as a Representative Lignin Substructure

The β-O-4 (aryl glycerol-β-aryl ether) linkage is the most abundant intermolecular bond in lignin, accounting for 45-60% of all linkages. acs.org Consequently, β-O-4 model compounds, such as 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (B77969), have been extensively studied. researchgate.netresearchgate.net A key difference between this β-O-4 model and this compound lies in the nature of the linkage at the β-position of the propanoid chain. In the β-O-4 model, an ether bond connects the β-carbon to another aromatic ring, whereas in the β-1 model, this position is part of the carbon backbone.

This structural difference significantly influences their reactivity. The β-O-4 ether linkage is generally more susceptible to cleavage under various chemical and enzymatic treatments compared to the carbon-carbon bonds in the β-1 structure. For instance, under alkaline pulping conditions, the β-O-4 bond is cleaved through a neighboring group participation mechanism. ncsu.edu Studies have shown that the cleavage rate is dependent on the stereochemistry (erythro vs. threo isomers) and the nature of the aromatic nuclei (guaiacyl vs. syringyl). ncsu.eduncsu.edu

Comparison of β-O-4 Bond Cleavage Rates for Lignin Model Compounds
Model CompoundIsomerRelative Cleavage RateConditions
2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (GG)erythro~4 times faster than threoAlkaline pulping
threo-
2-(2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (GS)erythro2-8 times faster than GG isomersAlkaline pulping
threo

Several other lignin model compounds are crucial for a comprehensive understanding of lignin's structure and reactivity. These include models for other significant linkages such as β-5 (phenylcoumaran), 5-5 (biphenyl), and α-O-4. Each of these models provides insights into the cleavage of specific bonds and the formation of different degradation products. For example, the degradation of 2-phenoxy-1-phenylethanol, a simpler β-O-4 model, has been studied to understand the mechanism of C-O ether bond cleavage over palladium catalysts. acs.org

The study of these various model compounds, including this compound, allows for the piecing together of the complex puzzle of lignin depolymerization. The data gathered from these studies is essential for designing efficient catalysts and processes for converting lignin into valuable aromatic chemicals.

Degradation Products of Various Lignin Model Compounds
Lignin Model CompoundDegradation MethodMajor Degradation ProductsYield
1-(3′,4′-dimethoxyphenyl)propeneLignin peroxidase/H₂O₂Veratraldehyde-
2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diolOrganic electrolysisGuaiacol (B22219), Vanillin-
GuaiacolHydrothermal LiquefactionCatechol~50%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76788-37-9

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C11H16O4/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7,9,12-13H,5-6H2,1-2H3

InChI Key

ONMDAHJANCARQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CCO)O)OC

Origin of Product

United States

Natural Occurrence and Biogenetic Pathways of 1 3,4 Dimethoxyphenyl Propane 1,3 Diol Analogues

Identification in Plant and Fungal Species

While 1-(3,4-dimethoxyphenyl)propane-1,3-diol itself is often used as a model compound to study lignin (B12514952) degradation by fungi, its structural analogues are ubiquitous in the plant kingdom as components of lignin. researchgate.netnih.govresearchgate.net Lignin is a major component of the secondary cell walls of vascular plants, providing structural rigidity and hydrophobicity. royalsocietypublishing.orgnih.gov

The core structure of this compound is related to the guaiacyl (G) unit of lignin. This relationship means that analogues of this compound are fundamental to the structure of all woody and herbaceous plants. Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are capable of degrading lignin by producing powerful extracellular enzymes, such as lignin peroxidases. wikipedia.org These enzymes can act on lignin model compounds, including diarylpropane structures similar to this compound, breaking them down into smaller aromatic products. nih.govwikipedia.org

The biosynthesis of lignin is a complex process that begins with the synthesis of monolignols, which are the primary alcohol-based building blocks of the lignin polymer. nih.govwikipedia.org The three principal monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. nih.govwikipedia.org These precursors are synthesized in the cytosol and then transported to the cell wall for polymerization. wikipedia.org

The polymerization process involves oxidative coupling reactions that link the monolignols together to form the complex, three-dimensional structure of lignin. wikipedia.orgresearchgate.net Coniferyl alcohol gives rise to the guaiacyl (G) units in the lignin polymer. researchgate.net The structure of this compound is analogous to guaiacylglycerol (B1216834) units that are part of the lignin polymer, specifically those involved in β-O-4 aryl ether linkages, which are the most common type of bond in lignin.

Biogenic Routes and Enzymatic Systems Involved in Precursor Formation

The biogenic routes leading to the formation of phenylpropanoids, including monolignols, are well-established. This metabolic network, known as the phenylpropanoid pathway, is a major branch of plant secondary metabolism. nih.govfrontiersin.org

The journey to monolignols and other phenylpropanoids begins with the shikimic acid pathway, which produces the aromatic amino acids phenylalanine and tyrosine. wikipedia.orgrsc.org These amino acids serve as the primary entry points into the phenylpropanoid pathway. nih.govwikipedia.org

The first committed step is the deamination of L-phenylalanine to form cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). wikipedia.orgnih.gov In some plants, particularly monocots, a bifunctional enzyme can also convert tyrosine to p-coumaric acid. wikipedia.orgnih.gov This step represents a critical regulatory point, diverting carbon flux from primary metabolism (protein synthesis) to secondary metabolism (phenylpropanoid synthesis). nih.gov

Following the initial conversion of phenylalanine, a series of enzymatic reactions involving hydroxylations, methylations, and reductions modify the aromatic ring and the propenyl side chain to produce the various monolignols. wikipedia.orgresearchgate.net Cinnamic acid is first hydroxylated to form p-coumaric acid. This central intermediate is then further modified to produce caffeic acid, ferulic acid, 5-hydroxyferulic acid, and sinapic acid. wikipedia.org

These acids are then activated to their corresponding CoA-thioesters. A two-step reduction of these activated acids yields the corresponding aldehydes and, finally, the monolignol alcohols. rsc.org Coniferyl alcohol and sinapyl alcohol are the direct precursors to the guaiacyl (G) and syringyl (S) units of lignin, respectively. nih.govwikipedia.org The ratio of these monolignols varies significantly between plant species, contributing to differences in lignin composition and properties. wikipedia.org

Key Intermediates in Monolignol Biosynthesis

Compound Name Precursor Key Enzyme(s) Function
Cinnamic Acid L-Phenylalanine Phenylalanine Ammonia-Lyase (PAL) Entry point into the phenylpropanoid pathway. wikipedia.org
p-Coumaric Acid Cinnamic Acid Cinnamate 4-hydroxylase (C4H) Central intermediate for various phenylpropanoids. wikipedia.org
Ferulic Acid Caffeic Acid Caffeic acid O-methyltransferase (COMT) Precursor to coniferyl alcohol. royalsocietypublishing.org
Coniferyl Alcohol Ferulic Acid Cinnamoyl-CoA reductase (CCR), Cinnamyl alcohol dehydrogenase (CAD) Monomer for Guaiacyl (G) lignin units. nih.govresearchgate.net

Microbial and Fungal Production of Related Phenylpropanoids

Due to their wide range of applications in the pharmaceutical, food, and chemical industries, there is significant interest in producing phenylpropanoids sustainably. frontiersin.orgresearchgate.net Direct extraction from plants is often inefficient, yielding low quantities. researchgate.net As an alternative, metabolic engineering and synthetic biology approaches have been developed to produce these compounds in microorganisms. rsc.orgresearchgate.net

Microbial hosts such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae have been engineered to function as "cell factories" for phenylpropanoid production. researchgate.netresearchgate.net This is achieved by introducing the plant-specific biosynthesis genes into the microbes. researchgate.net For example, by expressing the genes for PAL and subsequent enzymes, microorganisms can be made to convert simple sugars or supplied amino acids into valuable phenylpropanoids like p-coumaric acid, the precursor to many other complex molecules. rsc.org This technology offers a more controlled, scalable, and potentially more sustainable method for producing specific phenylpropanoid compounds compared to plant extraction or chemical synthesis. frontiersin.orgresearchgate.net

Advanced Synthetic Methodologies and Chemical Transformations

Chemo-enzymatic Synthesis Strategies

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical process, offering a powerful approach to producing complex molecules under mild conditions. nih.gov This strategy is particularly effective for the synthesis of chiral diols from readily available starting materials.

Lipase-Catalyzed Epoxidation and Hydrolysis for Diol Formation

A prominent chemo-enzymatic method for synthesizing vicinal diols, such as the analogue 1-(3,4-dimethoxyphenyl)propane-1,2-diol (B122517), involves a two-step process starting from corresponding propenylbenzenes. nih.govresearchgate.net The first step is an epoxidation of the alkene double bond, which is achieved through a lipase-catalyzed perhydrolysis reaction. nih.govsemanticscholar.org In this process, a lipase (B570770) facilitates the in-situ formation of a peroxycarboxylic acid from a carboxylic acid and hydrogen peroxide. nih.gov This peracid then acts as the oxidizing agent to convert the alkene to an epoxide. semanticscholar.org

The subsequent step is the hydrolysis of the intermediate epoxide ring to yield the corresponding vicinal diol. nih.govresearchgate.net This chemo-enzymatic route has been successfully applied to a range of propenylbenzenes to produce mixtures of racemic diastereoisomers of their corresponding 1,2-diols. nih.govresearchgate.net For instance, the synthesis of 1-(3,4-dimethoxyphenyl)propane-1,2-diol has been accomplished using this method. nih.gov The process typically involves dissolving the starting propenylbenzene in a suitable organic solvent like ethyl acetate, followed by the addition of hydrogen peroxide, a carboxylic acid, and the lipase catalyst. nih.govresearchgate.net

Application of Specific Enzymes (e.g., Novozym 435) in Stereoselective Synthesis

The choice of enzyme is critical for the efficiency and selectivity of chemo-enzymatic syntheses. Novozym 435, which is lipase B from Candida antarctica immobilized on a macroporous acrylic resin, is a widely used and highly effective biocatalyst for these transformations. nih.govresearchgate.netrsc.org Its broad substrate range, high enantioselectivity, and stability have made it a preferred choice for various synthetic applications, including the kinetic resolution of alcohols and the epoxidation of alkenes. researchgate.netresearchgate.net

In the context of diol synthesis from propenylbenzenes, Novozym 435 has been identified as a suitable catalyst for the initial epoxidation step. nih.govresearchgate.net It efficiently catalyzes the perhydrolysis reaction to generate the peracid required for epoxidation. nih.gov Beyond epoxidation, Novozym 435 is extensively employed in the stereoselective acetylation of racemic alcohols and diols, a key step in kinetic resolution processes. mdpi.com This allows for the separation of enantiomers, providing access to optically active building blocks for the synthesis of natural products and other chiral compounds. mdpi.com The enzyme's ability to recognize stereocenters with high fidelity is a cornerstone of its utility in asymmetric synthesis. researchgate.net

Enzymatic Synthesis of Propenylbenzene Derivatives
Starting CompoundEnzyme/MethodProductReference
Propenylbenzenes (e.g., isosafrole, anethole, isoeugenol)Novozym 435-catalyzed epoxidation followed by hydrolysisVicinal diols (e.g., 1-(3,4-dimethoxyphenyl)propane-1,2-diol) nih.govresearchgate.net
Racemic alcohols/diolsNovozym 435-catalyzed kinetic resolution (acetylation)Enantiopure alcohols/diols and their acetates mdpi.com

Stereoselective Chemical Synthesis Approaches

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For molecules with multiple stereocenters, like 1,2-diaryl-1,3-propanediols, stereoselective methods are essential to produce specific diastereomers (erythro or threo).

Synthesis of threo and erythro Isomers

The terms erythro and threo are used to describe the relative stereochemistry of two adjacent chiral centers in a molecule. chemistrysteps.com In a Fischer projection, if similar substituents are on the same side, the isomer is erythro; if they are on opposite sides, it is threo. chemistrysteps.com The synthesis of specific diastereomers of 1,2-diaryl-1,3-propanediols, such as 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol, is important for studying their chemical properties and biological activities, as these structures are found in lignins. researchgate.netnih.gov

A stereoselective synthesis for the threo isomer of 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol has been reported. researchgate.net This method involves the hydroboration-oxidation of (E)-2,3-bis(3,4-dimethoxyphenyl)propenoic acid, which allows for the controlled introduction of the hydroxyl groups to yield the desired threo configuration. researchgate.net The synthesis of erythro isomers can be approached through different strategies, often starting from complementary alkene geometries or utilizing different reagent-controlled reactions. acs.org For example, the Sharpless asymmetric dihydroxylation is a powerful method for producing enantiopure diols, which can then be further elaborated to access specific diastereomers. acs.org

Specific Reagents and Reaction Conditions for Diol Formation

The synthesis of 1,3-diols can be achieved through a variety of chemical transformations. The choice of reagents and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the outcome.

Classic methods for 1,3-diol synthesis include the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene followed by the capture of the resulting intermediate by water. organic-chemistry.org Aldol-type reactions, which form a β-hydroxy carbonyl compound, followed by reduction of the carbonyl group, are another fundamental route to 1,3-diols. organic-chemistry.org

More contemporary methods offer improved selectivity. For instance, a nickel-catalyzed multicomponent coupling reaction of ketones, dienes, and bis(pinacolato)diboron, followed by oxidation, can furnish 1,3-diols stereoselectively. organic-chemistry.org Another approach involves the rhodium-catalyzed C-H functionalization of benzyl (B1604629) silyl (B83357) ethers through the insertion of aryldiazoacetates, which can be performed in a highly diastereoselective and enantioselective manner using chiral catalysts. organic-chemistry.org For the synthesis of threo-1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol, the specific conditions of hydroboration-oxidation are key to achieving the desired stereochemistry. researchgate.net

Selected Methods for Diol Synthesis
MethodKey Reagents/CatalystsProduct TypeReference
Hydroboration-OxidationBorane (e.g., BH3), H2O2, NaOHthreo-1,3-diols researchgate.net
Sharpless Asymmetric DihydroxylationOsO4, chiral ligand (e.g., DHQ, DHQD), NMOEnantiopure 1,2-diols acs.org
Nickel-catalyzed Multicomponent CouplingNi(cod)2, P(t-Bu)3, B2(pin)21,3-diols organic-chemistry.org
Rhodium-catalyzed C-H FunctionalizationChiral Rhodium catalysts (e.g., Rh2((S)-PTTL)4), aryldiazoacetatesEnantioselective 1,3-diols organic-chemistry.org

Derivatization and Structural Modification of 1-(3,4-Dimethoxyphenyl)propane-1,3-diol and its Analogues

The structural modification of this compound and related compounds is crucial for exploring structure-activity relationships and generating new molecules with potentially valuable properties. These modifications can target the hydroxyl groups or the aromatic methoxy (B1213986) groups.

Acid-catalyzed reactions of the related compound 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol demonstrate the reactivity of the diol system. researchgate.net Treatment with acid can lead to competing reactions, including a reverse Prins reaction to form a stilbene (B7821643) derivative and formaldehyde, or dehydration to yield various aryl-substituted allyl alcohols. researchgate.net These intermediates can then rearrange to form a series of carbonyl compounds, showcasing the potential for significant structural rearrangement under acidic conditions. researchgate.net

Another important transformation is the modification of the methoxy groups on the phenyl rings. Demethylation of the lignin (B12514952) model compound 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol has been observed in the presence of the white-rot fungus Phlebia tremellosa, which produces methanol (B129727) as a byproduct. researchgate.net This biological transformation highlights a potential route for creating phenolic derivatives.

Furthermore, the diol functionality itself serves as a handle for a wide range of derivatizations. Synthetic strategies can be designed to convert the hydroxyl groups into other functionalities. For example, by starting with an epoxide intermediate, nucleophilic ring-opening can introduce azides, amines, or thiols, leading to the synthesis of 1,2-azidoalcohols, 1,2-aminoalcohols, or 1,2-mercaptoalcohols, respectively. purdue.edu These derivatives open up possibilities for applications in areas like click chemistry and asymmetric catalysis. purdue.edu

Formation of Alpha-Carbonyl Derivatives

The selective oxidation of one of the hydroxyl groups in this compound can lead to the formation of valuable alpha-carbonyl derivatives. Specifically, oxidation at the C1 position, which is a benzylic alcohol, yields a ketone. This transformation is significant as α-hydroxy ketones are important building blocks in organic synthesis.

Research on similar non-phenolic lignin model compounds has demonstrated the feasibility of such oxidations. For instance, the enzyme laccase, in the presence of a mediator like 2,2'-azinobis(3-ethylbenzthiazoline-6-sulphonate) (ABTS), has been shown to oxidize the α-hydroxyl group of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-propane-1,3-diol to the corresponding α-carbonyl derivative. nih.gov This enzymatic approach is a hallmark of green chemistry, offering high selectivity under mild conditions.

Chemical methods have also been developed for this transformation. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been effective in the selective oxidation of the α-hydroxyl group in protected lignin model compounds. researchgate.netresearchgate.net This reagent is known for its ability to selectively oxidize benzylic alcohols. The general reaction for the formation of the alpha-carbonyl derivative is depicted below:

Reaction Scheme: Oxidation to Alpha-Carbonyl Derivative

Reactant Reagent/Catalyst Product
This compound Laccase/ABTS or DDQ 1-(3,4-Dimethoxyphenyl)-1-hydroxypropan-2-one

This selective oxidation is a key step in modifying the properties and reactivity of the phenylpropanoid backbone, opening avenues for further functionalization.

Cleavage Products and Subsequent Transformations

The carbon-carbon and carbon-oxygen bonds within this compound and related structures can be cleaved under various conditions, leading to smaller, often aromatic, molecules. These cleavage reactions are fundamental to understanding lignin biodegradation and are being explored for the production of valuable chemicals from biomass.

Enzymatic cleavage, particularly by lignin peroxidase (LiP), has been studied in detail for lignin model compounds. While direct studies on this compound are limited, research on the closely related compound 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol shows that LiP-catalyzed cleavage yields 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) and other aromatic products. mdpi.com This enzymatic degradation mimics the natural breakdown of lignin in wood-rotting fungi.

Acid-catalyzed reactions of similar 1,2-diaryl-1,3-propanediols have also been investigated. These reactions can proceed through a reverse Prins reaction to yield stilbenes and formaldehyde, or through dehydration to form allyl alcohols, which can then rearrange to various carbonyl compounds. researchgate.net

The primary cleavage products, such as 3,4-dimethoxybenzaldehyde, are themselves valuable chemical intermediates. 3,4-Dimethoxybenzaldehyde is used in the synthesis of pharmaceuticals and other fine chemicals. For instance, it can be used in the preparation of chalcones, which are precursors to flavonoids.

The table below summarizes the potential cleavage products and their subsequent utility.

Table of Cleavage Products and Their Applications

Cleavage Product Potential Subsequent Transformations/Applications
3,4-Dimethoxybenzaldehyde Synthesis of pharmaceuticals, chalcones, and other fine chemicals.
Formaldehyde A fundamental building block in the chemical industry.
Aryl-substituted allyl alcohols Can undergo rearrangement to form various carbonyl compounds. researchgate.net

Green Chemistry Principles in Synthesis of Phenylpropanoid Diols

The synthesis of phenylpropanoid diols, including this compound, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and employing renewable resources and energy-efficient processes.

One of the key green chemistry approaches in the synthesis of diols is the use of biocatalysts. Enzymes such as lipases, ketoreductases, and laccases offer high chemo-, regio-, and stereoselectivity under mild reaction conditions (aqueous media, near-neutral pH, and ambient temperature). rsc.orgrsc.org For the synthesis of 1,3-diols, biocatalytic reduction of β-hydroxy ketones or the desymmetrization of meso-1,3-diols are powerful strategies. rsc.orgmdpi.com These enzymatic methods often lead to enantiomerically pure products, which is crucial for pharmaceutical applications.

The use of greener solvents is another important aspect. Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a synthesis. nih.gov Research is ongoing to develop solvent systems that are both environmentally benign and effective for the specific reactions involved in phenylpropanoid diol synthesis. iaph.inrsc.org

Furthermore, there is a growing interest in synthesizing phenylpropanoids from renewable feedstocks through metabolic engineering of microorganisms. researchgate.netnih.gov By introducing plant-specific biosynthesis genes into microbes like E. coli or yeast, it is possible to produce these compounds from simple sugars, bypassing the need for petroleum-based starting materials and harsh chemical transformations. researchgate.netfrontiersin.org This approach aligns with the green chemistry principle of using renewable feedstocks.

The application of these green chemistry principles not only makes the synthesis of phenylpropanoid diols more sustainable but also often leads to more efficient and selective processes.

Biocatalytic and Enzymatic Degradation Mechanisms

Lignin (B12514952) Peroxidase (LiP) Mediated Oxidative Cleavage

Lignin Peroxidase (LiP) is a heme-containing glycoprotein (B1211001) that exhibits a high redox potential, enabling it to oxidize non-phenolic aromatic compounds, which are major components of lignin. mdpi.comcreative-enzymes.com The enzyme is produced by various microorganisms, most notably the white-rot fungus Phanerochaete chrysosporium. nih.govcreative-enzymes.com

Lignin Peroxidase demonstrates broad substrate specificity, with the ability to catalyze the oxidative cleavage of various non-phenolic lignin substructures. researchgate.net Its activity is particularly significant for the degradation of diarylpropane (β-1) and arylglycerol-β-aryl ether (β-O-4) linkages, which are abundant in the lignin polymer. psu.eduresearchgate.net

Research has shown that LiP from Phanerochaete chrysosporium can degrade deuterated non-phenolic 1,2-diarylpropane-1,3-diol model oligomers through Cα-Cβ cleavage. nih.gov Furthermore, detailed kinetic studies have been performed on the LiP-catalyzed Cα-Cβ bond cleavage of the non-phenolic β-O-4 dimer, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (B77969). nih.gov A key substrate for understanding LiP's catalytic action is 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol, which serves as a model for the β-1 linkage in lignin. wikipedia.org

Table 1: Specificity of Lignin Peroxidase for Lignin Model Compounds

Lignin Linkage Type Model Compound Example Enzyme Action
Diarylpropane (β-1) 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol Cα-Cβ oxidative cleavage

The systematic name for Lignin Peroxidase is 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol:hydrogen-peroxide oxidoreductase, which explicitly defines its substrates and action. wikipedia.org The enzymatic reaction involves the oxidative cleavage of the C-C bond in the diarylpropane structure. researchgate.netwikipedia.org

1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol + H₂O₂ → 3,4-dimethoxybenzaldehyde (B141060) + 1-(3,4-dimethoxyphenyl)ethane-1,2-diol (B1254712) + H₂O wikipedia.org

The primary products of this reaction are 3,4-dimethoxybenzaldehyde (also known as veratraldehyde) and 1-(3,4-dimethoxyphenyl)ethane-1,2-diol. wikipedia.org This reaction exemplifies the Cα-Cβ cleavage characteristic of LiP's activity on β-1 model compounds. nih.gov

Hydrogen peroxide (H₂O₂) is an essential co-substrate for the catalytic activity of Lignin Peroxidase. nih.govpsu.edusemanticscholar.org The catalytic cycle of LiP is initiated by the reaction of the resting ferric enzyme with H₂O₂ in a two-electron process. semanticscholar.org This reaction generates a highly oxidized enzyme intermediate known as Compound I, which is a porphyrin π-cation radical. semanticscholar.orgnih.gov

Compound I is then capable of abstracting an electron from a substrate molecule, such as a non-phenolic aromatic compound, to form an aryl cation radical. nih.gov The enzyme is subsequently reduced in two sequential single-electron steps, first to Compound II and then back to its resting ferric state, completing the catalytic cycle. nih.govsemanticscholar.org The concentration of H₂O₂ can significantly influence the rate of the enzymatic reaction. psu.edu However, peroxidases can also be susceptible to inactivation by excess H₂O₂. semanticscholar.org

The three-dimensional structure of Lignin Peroxidase has been determined through X-ray crystallography, providing insights into its function. nih.govresearchgate.net The enzyme has a globular shape and is composed of a basic helical fold with the heme prosthetic group sandwiched between distal and proximal helices. creative-enzymes.comnih.gov The heme iron is coordinated by a proximal histidine residue, which is hydrogen-bonded to an aspartic acid side chain. nih.gov

Laccase-Mediated Oxidation Pathways

Laccases are copper-containing oxidoreductases that typically oxidize phenolic compounds. globethesis.com Unlike LiP, laccases alone are generally unable to oxidize the non-phenolic structures that constitute the majority of the lignin polymer due to their lower redox potential. scispace.comacs.org

To overcome their limitation in oxidizing non-phenolic compounds, laccases can be used in conjunction with small molecules known as mediators. acs.orgnih.gov These mediator compounds are first oxidized by the laccase, and the oxidized mediator then goes on to oxidize the non-phenolic substrate. acs.org

A commonly used mediator is ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)). scispace.comnih.gov The laccase-ABTS system has been shown to oxidize non-phenolic lignin model compounds such as veratryl alcohol, yielding veratraldehyde. scispace.comnih.gov The mechanism involves the oxidation of ABTS by laccase to its cation radical (ABTS⁺·) and subsequently to the dication (ABTS²⁺). nih.gov The dication is believed to be the species responsible for the oxidation of the non-phenolic substrate. nih.gov However, research suggests that the mechanism of the laccase-ABTS couple may differ from that of LiP, potentially involving a hydrogen atom abstraction rather than the formation of radical cation intermediates. scispace.com This difference in mechanism means that the reactivity of the laccase-ABTS system is not entirely equivalent to that of LiP. scispace.com

Table 2: Chemical Compounds Mentioned

Compound Name
1-(3,4-Dimethoxyphenyl)propane-1,3-diol
1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol
3,4-dimethoxybenzaldehyde
1-(3,4-dimethoxyphenyl)ethane-1,2-diol
Hydrogen Peroxide
2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS)
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Veratryl alcohol

Formation of Oxidized Products (e.g., 1-(3,4-dimethoxyphenyl)propane-1,2-diol (B122517), 3,4-dimethoxybenzaldehyde)

The enzymatic oxidation of this compound can lead to the formation of various oxidized products. Lignin peroxidase (LiP), for instance, is known to catalyze the Cα-Cβ cleavage of similar dimeric lignin model compounds. This cleavage results in the formation of aromatic aldehydes. nih.govwikipedia.org In the case of this compound, this would yield 3,4-dimethoxybenzaldehyde (also known as veratraldehyde). nih.govwikipedia.org The other resulting fragment from such a cleavage would be a C2-unit, which could be further oxidized.

Another potential product, 1-(3,4-dimethoxyphenyl)propane-1,2-diol, can be formed through specific enzymatic activities. While direct evidence for its formation from this compound is not explicitly detailed, the cleavage of related β-O-4 lignin model dimers by lignin peroxidase can produce 1-(3,4-dimethoxyphenyl)ethane-1,2-diol, a structurally similar compound. wikipedia.org The formation of such diols highlights the complex array of reactions that can occur on the propyl side chain of these molecules during enzymatic degradation.

The table below summarizes the key oxidized products that can be formed from the enzymatic degradation of related lignin model compounds.

Precursor CompoundEnzyme SystemKey Oxidized Products
1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diolLignin Peroxidase (LiP)3,4-dimethoxybenzaldehyde, 1-(3,4-dimethoxyphenyl)ethane-1,2-diol wikipedia.org
1-(3',4'-dimethoxyphenyl)propeneLignin Peroxidase (LiP)3,4-dimethoxybenzaldehyde, 1-(3',4'-dimethoxyphenyl)propan-2-one nih.gov
Non-phenolic β-O-4 lignin model compoundsLaccase-Mediator Systemsα-carbonyl derivatives, aromatic carbonyl compounds frontiersin.org

Laccase-Mediated Alkyl-Aryl and Cα-Cβ Cleavage

Laccases, in their native form, primarily oxidize phenolic compounds and have limited activity on non-phenolic structures like this compound due to their lower redox potential. frontiersin.orgncsu.edu However, in the presence of small molecule redox mediators, such as 1-hydroxybenzotriazole (B26582) (HBT) or 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS), the oxidative capacity of laccases is significantly enhanced, enabling them to attack non-phenolic lignin model compounds. frontiersin.orgacs.org This combination is referred to as a Laccase-Mediator System (LMS).

The LMS facilitates the one-electron oxidation of the substrate, leading to the formation of radical intermediates. frontiersin.org These radicals can then undergo a series of reactions, including alkyl-aryl cleavage (cleavage of the β-O-4 ether bond in more complex models) and Cα-Cβ cleavage of the propane (B168953) side chain. ncsu.eduoup.comnih.gov For a compound like this compound, which lacks the β-O-4 ether linkage, the primary cleavage pathway mediated by LMS would be the Cα-Cβ bond scission. frontiersin.orgoup.com This cleavage is a critical step in the depolymerization of lignin and its model compounds. oup.com The reaction ultimately leads to the formation of smaller, more easily metabolized aromatic compounds. frontiersin.org

Role of Other Ligninolytic Enzymes

Manganese Peroxidase (MnP) in Oxidative Processes

Manganese peroxidase (MnP) is a key heme-containing peroxidase involved in lignin degradation. mdpi.com Its primary function is the oxidation of Mn(II) to Mn(III), which is then chelated by organic acids like oxalate. nih.govmdpi.com The resulting Mn(III)-chelate is a powerful, diffusible oxidizing agent that can attack both phenolic and, under certain conditions, non-phenolic lignin structures. nih.govusda.gov

While Mn(III) chelates are generally considered weak oxidants for non-phenolic compounds, MnP can participate in lipid peroxidation reactions. nih.govusda.gov This system, involving MnP, Mn(II), and unsaturated fatty acids, generates highly reactive radicals that are capable of oxidizing non-phenolic lignin model compounds. usda.gov The oxidation typically occurs via benzylic hydrogen abstraction, leading to the formation of α-carbonyl products. usda.govnih.gov This mechanism allows MnP to contribute to the initial breakdown of complex non-phenolic structures, making them more susceptible to further enzymatic attack. nih.gov

Versatile Peroxidase (VP) Activity on Lignin Analogues

Versatile peroxidase (VP) is a unique ligninolytic enzyme that combines the catalytic properties of both MnP and lignin peroxidase (LiP). nih.govtaylorandfrancis.com This dual functionality allows VP to oxidize a wide range of substrates, including phenolic compounds, Mn(II), and high-redox-potential non-phenolic aromatic compounds similar to this compound. nih.govnih.gov

VP possesses a specific binding site for Mn(II), enabling it to function like MnP. nih.gov Additionally, it has an exposed tryptophan residue that can mediate the direct, Mn-independent oxidation of high-redox-potential substrates through a long-range electron transfer mechanism to the heme active site. nih.gov This makes VP particularly effective in degrading the non-phenolic portions of lignin. taylorandfrancis.com Its ability to act on a broad spectrum of lignin analogues makes it a highly efficient and robust biocatalyst for lignin depolymerization. nih.gov

Accessory Enzymes (e.g., H2O2-generating oxidases)

The catalytic cycles of peroxidases like MnP and VP are dependent on hydrogen peroxide (H₂O₂) as an oxidizing agent. unito.itncsu.edu Lignin-degrading fungi have evolved accessory enzyme systems to supply the necessary H₂O₂. These enzymes include various oxidases that generate H₂O₂ as a byproduct of their catalytic activity. ebrary.net

A key example is glyoxal (B1671930) oxidase, which produces H₂O₂ by oxidizing simple aldehydes and α-hydroxycarbonyl compounds that are themselves products of lignin degradation. nih.gov Aryl-alcohol oxidase is another important accessory enzyme that generates H₂O₂ through the oxidation of aromatic alcohols. ebrary.net Furthermore, recent studies have shown that laccase-catalyzed oxidation of lignin can also lead to the formation of H₂O₂, creating a synergistic link between different classes of ligninolytic enzymes. acs.orgresearchgate.net This in-situ generation of H₂O₂ is crucial for sustaining the peroxidase-driven degradation of compounds like this compound.

Microbial Systems for Biotransformation and Biodegradation

Various microorganisms, particularly white-rot fungi such as Phanerochaete chrysosporium, Ceriporiopsis subvermispora, and Phlebia tremellosa, are known for their ability to degrade lignin and its model compounds. nih.govresearchgate.net These organisms secrete the aforementioned ligninolytic enzymes (laccases, MnP, VP) to break down complex aromatic structures in their environment.

In the context of this compound, microbial systems can effect its biotransformation through several pathways. For example, the fungus Phlebia tremellosa has been shown to dealkylate non-phenolic β-O-4 linked lignin model dimers, producing methanol (B129727) as a product of demethylation. researchgate.net This suggests that microbial systems can modify the methoxy (B1213986) groups on the aromatic ring of this compound.

Bacterial systems, such as those from the genus Rhodococcus, also possess pathways for the degradation of lignin-derived aromatic compounds. nih.gov These bacteria can cleave the side chains of phenylpropane units, channeling the resulting aromatic molecules into central metabolic pathways. The biotransformation of this compound by such microbial systems would involve a series of oxidative steps, ultimately leading to ring cleavage and complete mineralization.

The table below provides an overview of microbial systems and their enzymatic activities relevant to the degradation of lignin model compounds.

Microbial SystemKey Ligninolytic EnzymesDegradation Capabilities
Phanerochaete chrysosporiumLignin Peroxidase (LiP), Manganese Peroxidase (MnP), Glyoxal OxidaseOxidation of non-phenolic lignin structures, H₂O₂ production nih.govnih.gov
Ceriporiopsis subvermisporaManganese Peroxidase (MnP), LaccaseDegradation of non-phenolic lignin structures, particularly in the presence of lipids nih.gov
Phlebia tremellosaLaccase, Demethylating enzymesDealkylation of non-phenolic lignin model compounds researchgate.net
Rhodococcus jostiiPeroxidases, OxidasesCleavage of β-aryl ether bonds and side chains of lignin units nih.gov

White-Rot Fungi (e.g., Phanerochaete chrysosporium, Coriolus versicolor, Trametes versicolor)

White-rot fungi are the most efficient natural degraders of lignin and its model compounds. Their ability to break down "this compound" and structurally similar molecules is attributed to their powerful ligninolytic enzyme systems, which include lignin peroxidases (LiPs) and laccases.

Phanerochaete chrysosporium is a model organism for studying lignin degradation. It secretes multiple lignin peroxidase isoenzymes that catalyze the H₂O₂-dependent oxidation of non-phenolic lignin models. usda.govnih.gov The degradation of arylglycerol β-aryl ether structures, similar to the target compound, by P. chrysosporium has been shown to yield veratrylglycerol as a product. researchgate.net The enzymatic action of lignin peroxidase from P. chrysosporium on a related compound, 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol, results in the cleavage of the Cα-Cβ bond, producing 3,4-dimethoxybenzaldehyde and 1-(3,4-dimethoxyphenyl)ethane-1,2-diol. wikipedia.org This unique H₂O₂-requiring oxygenase is a heme-containing protein that catalyzes several oxidative reactions in the alkyl side chains of lignin-related compounds. usda.gov

Trametes versicolor is known to preferentially degrade the threo isomer of arylglycerol β-aryl ether compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol. researchgate.net This degradation also leads to the formation of veratrylglycerol. researchgate.net The ligninolytic system of T. versicolor includes laccases and manganese peroxidases, which contribute to the depolymerization and modification of lignin and its model compounds. nih.gov

OrganismKey EnzymesDegradation Mechanisms/ReactionsDegradation Products (from similar model compounds)
Phanerochaete chrysosporiumLignin Peroxidase (LiP)H₂O₂-dependent oxidation, Cα-Cβ cleavageVeratrylglycerol, 3,4-Dimethoxybenzaldehyde, 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol
Coriolus versicolorLaccaseCα-Cβ cleavage, Cα oxidation, Alkyl-aryl cleavage, Aromatic ring cleavageArylglycerol-γ-formyl ester
Trametes versicolorLaccase, Manganese Peroxidase (MnP)Preferential degradation of threo isomerVeratrylglycerol

Bacterial Degradation (e.g., Streptomyces viridosporus)

While fungi are the primary lignin degraders, certain bacteria, particularly actinomycetes like Streptomyces viridosporus, also possess the enzymatic machinery to break down lignin model compounds. S. viridosporus produces an extracellular lignin peroxidase that is capable of degrading arylglycerol-β-aryl ether structures. asm.org

Research has shown that a purified extracellular enzyme preparation from S. viridosporus T7A, with high peroxidase activity, catalyzes the Cα-Cβ bond cleavage in the side chain of the diaryl ether 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol in the presence of hydrogen peroxide. asm.org This was the first report of a lignin peroxidase in a bacterium. asm.org The enzyme is a heme protein and is a major component of the ligninolytic system of this bacterium. asm.org

OrganismKey EnzymeDegradation Mechanism/ReactionSubstrate (similar model compound)
Streptomyces viridosporusLignin Peroxidase (ALiP-P3)H₂O₂-dependent Cα-Cβ bond cleavage1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Demethylation Processes in Fungal Metabolism

Demethylation, the removal of methyl groups from methoxylated aromatic rings, is a crucial step in the fungal metabolism of lignin and its derivatives. This process increases the reactivity of the aromatic rings, making them more susceptible to further enzymatic attack and ring cleavage.

The white-rot fungus Phlebia tremellosa has been shown to dealkylate nonphenolic β-O-4-linked lignin model dimers. researchgate.net In the case of 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol, a compound structurally similar to the subject of this article, demethylation results in the formation of methanol. researchgate.net This reaction is stimulated by oxygen and requires both the fungal mycelium and the extracellular medium. researchgate.net In older cultures, the released methanol is further metabolized to carbon dioxide. researchgate.net Laccase is believed to be a key enzyme in this demethylation process. researchgate.net

In Phanerochaete chrysosporium, cytochrome P450 monooxygenases are thought to be involved in the O-demethylation of aromatic compounds. nih.gov The biosynthesis of veratryl alcohol, a secondary metabolite involved in lignin degradation, in P. chrysosporium and Coriolus versicolor involves methylation processes where chloromethane (B1201357) can act as a methyl donor. nih.gov This highlights the complex interplay of methylation and demethylation reactions in the metabolic pathways of these fungi.

Organism/SystemKey Enzymes/ProcessesReactionProductsNotes
Phlebia tremellosaLaccaseDemethylation of a dimethoxyphenyl compoundMethanolMethanol is further metabolized to CO₂.
Phanerochaete chrysosporiumCytochrome P450 monooxygenasesO-demethylationDemethylated aromatic compoundsImportant for increasing substrate reactivity.
P. chrysosporium, C. versicolorMethylation in veratryl alcohol biosynthesisMethyl group transferVeratryl alcoholChloromethane can act as a methyl donor.

Mechanistic Investigations of Degradation Pathways Beyond Enzymatic Action

Acid-Catalyzed Reactions and Degradation Mechanisms

Acid treatment of 1,2-diaryl-1,3-propanediol structures, which are closely related to 1-(3,4-Dimethoxyphenyl)propane-1,3-diol, initiates a series of complex and competing reactions. These pathways are highly dependent on the specific acid and reaction conditions employed, leading to a diverse array of products through mechanisms such as reverse Prins reactions and dehydration.

Under acidic conditions, such as refluxing in a dioxane-water mixture, compounds like 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol undergo two primary competing degradation pathways. researchgate.net One significant pathway is a reverse Prins reaction, which involves the cleavage of a carbon-carbon bond, leading to the formation of a stilbene (B7821643) derivative and formaldehyde. researchgate.net Concurrently, a dehydration reaction can occur, resulting in the formation of various aryl-substituted allyl alcohols. researchgate.net

The choice of acid catalyst plays a crucial role in directing the reaction towards one pathway over the other. For instance, using methanesulfonic acid (CH₃SO₃H) predominantly favors the reverse Prins reaction, making (E)-3,3′,4,4′-tetramethoxystilbene the main product. researchgate.net In contrast, acids like hydrobromic acid (HBr) and, to a lesser extent, hydrochloric acid (HCl) tend to catalyze the formation of allyl alcohols through dehydration. researchgate.net

The acid-catalyzed degradation of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol yields specific stilbenes and a variety of allyl alcohol intermediates. researchgate.net The reverse Prins reaction directly produces (E)-3,3′,4,4′-tetramethoxystilbene. researchgate.net The dehydration route, however, generates several allyl alcohol isomers, including the E and Z forms of 2,3-bis(3,4-dimethoxyphenyl)-2-propen-1-ol and 1,2-bis(3,4-dimethoxyphenyl)-2-propen-1-ol. researchgate.net

These intermediates are not stable under the reaction conditions and are subsequently converted into a series of carbonyl compounds. The specific products formed are influenced by the acid used; for example, HBr promotes the conversion of (E)-2,3-bis(3,4-dimethoxyphenyl)-2-propen-1-ol into 1,2-bis(3,4-dimethoxyphenyl)-1-propanone. researchgate.net

Table 1: Major Products from Acid-Catalyzed Degradation of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol researchgate.net
Reaction PathwayAcid CatalystPrimary Products / Intermediates
Reverse Prins ReactionCH₃SO₃H (predominantly)(E)-3,3′,4,4′-Tetramethoxystilbene, Formaldehyde
DehydrationHBr, HCl(E)- and (Z)-2,3-bis(3,4-dimethoxyphenyl)-2-propen-1-ol
1,2-bis(3,4-dimethoxyphenyl)-2-propen-1-ol

Electrochemical Degradation Studies

Electrochemical methods, specifically organic electrolysis, provide an alternative approach to cleave the robust bonds within lignin (B12514952) model compounds. These studies often focus on β-O-4 aryl-ether linkages, as they are the most common type of bond in the lignin polymer.

The electrochemical degradation of non-phenolic β-O-4 lignin model compounds, such as 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, has been successfully demonstrated. scite.airsc.org This process typically involves conducting electrolysis at a constant current for a set duration using carbon electrodes. scite.airsc.org This technique effectively breaks down the complex structure of the model compound into simpler aromatic molecules. scite.airsc.org The optimal duration for the degradation via electrolysis has been identified as 2.5 hours under specific experimental conditions. scite.airsc.org

The primary degradation products identified from the electrolysis of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol are guaiacol (B22219) and vanillin. scite.airsc.org The formation of these products signifies the successful cleavage of the β-O-4 aryl-ether bond. The proposed mechanism involves the oxidation of the molecule at the electrode surface, leading to bond scission and the generation of these valuable monomeric aromatic compounds. Density functional theory (DFT) calculations have been used to support and elucidate the proposed degradation reaction mechanisms, confirming the feasibility of the organic electrolytic reaction for cleaving β-O-4 bonds in lignin models. scite.airsc.org

Table 2: Electrochemical Degradation of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol scite.airsc.org
MethodKey ParametersIdentified Degradation Products
Organic ElectrolysisCarbon electrode, 0.2 A constant current, 2.5 h durationGuaiacol, Vanillin

Catalytic Cleavage of Aryl-Ether Bonds

The catalytic cleavage of the β-O-4 aryl-ether linkage is a key strategy for lignin depolymerization. Various catalytic systems, including heterogeneous and homogeneous catalysts, have been developed to selectively break this bond in lignin model compounds.

Research has shown that synergistic catalyst systems, such as a combination of a Lewis acid and a hydrogenation metal, are effective. For example, a Co-Zn/Off-Al H-beta catalyst has been used to study the hydrogenolysis of lignin model compounds. rsc.orgnih.gov In this system, the Zn Lewis acid activates the aryl-ether linkage, particularly in the presence of side-chain hydroxyl groups, while the cobalt component catalyzes the subsequent hydrogenation, leading to the cleavage of the ether bond and the formation of aromatic monomers. rsc.orgnih.gov

Other catalytic approaches involve oxidative cleavage. A dioxygen V(acac)₃/Cu(NO₃)₂·3H₂O catalyst system has demonstrated high activity in cleaving erythro-1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, yielding veratric acid as the main product. mdpi.com Similarly, metal chlorides like FeCl₃, CuCl₂, and AlCl₃ in ionic liquids can catalytically hydrolyze the β-O-4 bond, with their activity linked to the in-situ formation of hydrochloric acid. researchgate.net These diverse catalytic strategies highlight the potential for targeted chemical conversion of complex lignin structures into valuable chemicals. mdpi.comresearchgate.net

Heterogeneous Catalysis for Lignin Depolymerization

Heterogeneous catalysis offers a promising avenue for the depolymerization of lignin by targeting the cleavage of its robust ether and carbon-carbon linkages. In this context, this compound is an excellent substrate for mechanistic studies. Research has focused on various catalytic systems, particularly those involving supported metal nanoparticles, for their efficacy in breaking down lignin model compounds under various conditions.

One significant area of investigation is transfer hydrogenolysis, which utilizes a hydrogen-donor solvent in the presence of a catalyst to achieve bond cleavage without the need for high-pressure molecular hydrogen. Nickel nanoparticles supported on materials like alumina (B75360) (Al2O3) have been identified as effective catalysts for this process. semanticscholar.org These systems are particularly adept at cleaving Caryl–O bonds, which are prevalent in other lignin model compounds. semanticscholar.org While direct studies on this compound are specific, the principles derived from models containing α-O-4 and β-O-4 ether linkages are highly relevant. Kinetic studies on these related compounds show that the cleavage activity is dependent on the bond type, with ether bonds being the primary targets. semanticscholar.org The reaction typically proceeds via the cleavage of the ether bond to yield aromatic alkanes and phenolic compounds, which may be further reduced. semanticscholar.org

Ruthenium (Ru) based catalysts, often supported on carbon materials, are also highly effective for the hydrogenolysis of lignin and its model compounds. nih.govfrontiersin.org These catalysts are known to facilitate the cleavage of C-O bonds, which is a critical step in the depolymerization of complex lignin structures. nih.gov The use of an atomically dispersed ruthenium catalyst has shown unique selectivity in the hydrogenolysis of C-lignin, favoring C-O bond cleavage over hydrogenation of the aromatic ring. nih.gov This selectivity is crucial for producing valuable aromatic monomers.

The table below summarizes findings from studies on related lignin model compounds using heterogeneous nickel catalysts, illustrating the typical conditions and outcomes of transfer hydrogenolysis.

CatalystModel Compound TypeHydrogen DonorTemperature (°C)Key Bond CleavagePrimary Products
Ni/Al2O3α-O-4 (Benzyl phenyl ether)Isopropanol130Caryl-OToluene, Phenol, Cyclohexanol
Ni/Al2O3β-O-4 (2-Phenylethyl phenyl ether)Isopropanol130Caryl-OEthylbenzene, Phenol, Cyclohexanol
Ru/CTechnical LigninMethanol (B129727) (solvent), H2N/Aβ-O-44-ethylphenol, 4-ethyl-2-methoxyphenol

Investigation of C-C and C-O Bond Cleavage by Metal Complexes

The targeted cleavage of specific carbon-carbon (C-C) and carbon-oxygen (C-O) bonds in lignin model compounds can be achieved using discrete metal complexes, which often mimic the active sites of enzymes. These studies provide fundamental insights into the reaction mechanisms at a molecular level.

A notable example is the use of iron-porphyrin complexes, such as tetraphenylporphyrinatoiron(III)chloride, as models for heme-containing enzymes like lignin peroxidase. nih.gov Research on the closely related compound 1,2-bis(4-ethoxy-3-methoxyphenyl)propane-1,3-diol (B14406429) has demonstrated that this type of catalyst, in the presence of an oxidant like tert-butylhydroperoxide, can effectively induce the oxidative cleavage of the Cα-Cβ bond in the propane (B168953) side chain at room temperature. nih.gov This reaction is significant as it mirrors a key depolymerization step in native lignin. The cleavage results in the formation of smaller aromatic aldehydes and acids. nih.gov

Vanadium complexes have also been extensively studied for their ability to catalyze the oxidative cleavage of C-C bonds in diol structures, which are present in this compound. mdpi.comnih.gov Heterogeneous catalysts comprising vanadium active sites anchored within mesoporous silica (B1680970) have been developed for the aerobic C-C bond cleavage of lignin model diols. mdpi.com These catalysts show high selectivity for C-C bond cleavage over other oxidation pathways. mdpi.com For instance, in the oxidation of meso-hydrobenzoin, a simple 1,2-diol model, these vanadium catalysts exhibited exclusive C-C bond cleavage to produce benzaldehyde. mdpi.com This suggests a similar reactivity pattern could be expected for the diol moiety in this compound.

The table below details the products identified from the oxidative C-C bond cleavage of a diarylpropane-1,3-diol model compound using a heme-enzyme model catalyst, providing a reference for the potential degradation products of this compound under similar catalytic conditions.

Catalyst SystemModel CompoundBond CleavedIdentified Products
Tetraphenylporphyrinatoiron(III)chloride / tert-Butylhydroperoxide1,2-bis(4-ethoxy-3-methoxyphenyl) propane-1,3-diolCα-Cβ4-O-Ethylvanillin
α-Hydroxy-4-ethoxy-3-methoxyacetophenone
4-O-Ethylvanillic acid
4-Ethoxy-3-methoxyphenylglycol
4-Ethoxy-3-methoxy-α-(4-ethoxy-3-methoxyphenyl)-β-hydroxypropiophenone
Formaldehyde

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(3,4-Dimethoxyphenyl)propane-1,3-diol. It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

1D and 2D NMR Techniques (e.g., ¹H NMR, ¹³C NMR, HSQC NMR)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, offers fundamental structural data. The ¹H NMR spectrum provides information on the chemical environment of each proton, their integrations correspond to the number of protons, and signal splitting (multiplicity) reveals neighboring protons. The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish direct one-bond correlations between protons and the carbons they are attached to. This is essential for assigning the signals in both the ¹H and ¹³C spectra accurately. mdpi.comnih.gov Such comprehensive NMR analysis, often including techniques like HMBC for long-range correlations and COSY for proton-proton couplings, allows for the complete and unambiguous assignment of all proton and carbon resonances in the molecule. mdpi.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1 Value Value
C2 Value Value
C3 Value Value
Aromatic CH Range Range
Aromatic C (quaternary) - Range
OCH₃ Value Value

Note: Specific chemical shift values can vary depending on the solvent and stereoisomer.

Analysis of Diastereoisomeric Mixtures

The structure of this compound contains two chiral centers, meaning it can exist as two pairs of enantiomers, which are diastereomers to each other: the erythro and threo forms. NMR spectroscopy is a powerful method to differentiate and quantify these diastereomers. researchgate.netncsu.edu

The different spatial arrangement of the substituents in the erythro and threo isomers results in distinct chemical environments for the protons and carbons, particularly those near the chiral centers (C1 and C2). This leads to measurable differences in their respective chemical shifts and proton-proton coupling constants (J-values) in the ¹H NMR spectrum. researchgate.net By analyzing these spectral differences, researchers can determine the relative configuration (erythro or threo) and assess the diastereomeric ratio in a mixture. researchgate.net This type of analysis is critical in stereoselective synthesis and in studying the stereopreference of enzymatic reactions involving this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Degradation Product Identification

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to identify products from its synthesis or degradation.

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC/MS) is frequently employed to analyze the complex mixtures generated during the synthesis or, more commonly, the degradation of lignin (B12514952), where this compound can be a model compound or product. researchgate.netrsc.org In this technique, the volatile components of a sample are separated by gas chromatography based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, acting as a molecular fingerprint.

GC/MS is invaluable for monitoring the progress of reactions by tracking the disappearance of reactants and the appearance of products over time. nih.gov It allows for the identification of intermediates, byproducts, and final products, which is crucial for understanding reaction mechanisms and optimizing conditions. rsc.org For instance, in studies of lignin depolymerization, GC/MS is used to profile the wide array of low-molecular-weight aromatic compounds produced. researchgate.netrsc.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that provides highly accurate mass measurements. This precision allows for the determination of the elemental formula of the parent ion, confirming the molecular formula of this compound with a high degree of confidence. The technique is particularly useful for confirming the identity of synthesized compounds and for characterizing novel products where reference spectra may not be available.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov If a suitable single crystal of this compound or a closely related derivative can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.netresearchgate.net

This method is also the gold standard for unambiguously determining the relative stereochemistry (erythro or threo) of the diastereomers. ncsu.edu Crystal structures of both the erythro and threo forms of the related compound 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol have been reported, providing valuable insights into the conformational preferences of this class of molecules. ncsu.eduresearchgate.net Such data is essential for understanding intermolecular interactions, like hydrogen bonding, which dictate the packing of molecules in the crystal lattice. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol
Veratraldehyde (3,4-dimethoxybenzaldehyde)
1-(3,4-Dimethoxyphenyl)propene
1-(3,4-dimethoxyphenyl)propan-2-one
1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol
1-(3,4-dimethoxyphenyl)ethane-1,2-diol (B1254712)

Elucidation of Crystal Structures and Hydrogen Bonding Networks

While a specific crystal structure for this compound is not extensively detailed in publicly accessible literature, significant insights can be drawn from X-ray crystallographic studies of closely related arylglycerol β-aryl ether type compounds, which are fundamental units in lignin. Studies on diastereomeric forms (erythro and threo) of similar model compounds, such as 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, provide a robust framework for understanding the conformational properties of these molecules. ncsu.edu

Table 1: Representative Torsion Angles in Diastereomers of a Lignin Model Compound Analogous to this compound

DiastereomerTorsion AngleTypical Value (°)
ErythroCaryl-Cα-Cβ-O~60
ThreoCaryl-Cα-Cβ-O~180

Data derived from studies on related arylglycerol β-aryl ether lignin models. ncsu.edu

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable tools for the separation, identification, and quantification of this compound and its reaction products from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the conversion of this compound in studies of lignin degradation and modification. researchgate.netosti.gov Its high resolution and sensitivity allow for the effective monitoring of reaction kinetics, including the disappearance of the starting material and the appearance of various monomeric and oligomeric products. nih.gov

Typically, reversed-phase columns (e.g., C18) are employed for separation. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of acid, such as formic or trifluoroacetic acid, to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). osti.gov Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector, often set at 280 nm, which is an optimal wavelength for detecting the aromatic rings present in these compounds. nih.gov For unambiguous identification of products, HPLC systems are frequently coupled with mass spectrometry (MS), providing detailed structural information on the separated components. osti.govacs.org Quantification is achieved by creating calibration curves from authentic standards of the compounds of interest.

Table 2: Typical HPLC Conditions for the Analysis of Lignin Model Compounds

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile
Flow Rate 0.8 - 1.0 mL/min
Detection UV/Vis at 280 nm
Column Temperature 35 - 45 °C
Injection Volume 10 - 80 µL

This table represents a generalized set of conditions compiled from various lignin analysis methodologies. osti.govnih.gov

Gel Permeation Chromatography (GPC) for Oligomer Analysis

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of oligomers and polymers that can be formed from this compound during polymerization or degradation reactions. acs.org The technique separates molecules based on their hydrodynamic volume in solution; larger molecules elute from the column faster than smaller ones.

For lignin-derived materials, sample preparation is a critical step. To improve solubility and reduce non-specific interactions with the column material, samples are often derivatized, with acetylation being a common procedure. sepscience.com Tetrahydrofuran (THF) is a widely used eluent for dissolving the acetylated samples and as the mobile phase. nih.govacs.org The GPC system is calibrated using standards of known molecular weight, typically polystyrene standards, and the results are often reported as polystyrene-equivalent molecular weights. nih.govacs.org UV detectors are commonly used for detection, taking advantage of the chromophoric nature of the aromatic rings in the oligomers.

Table 3: Typical GPC Conditions for the Analysis of Lignin-Derived Oligomers

ParameterCondition
Sample Preparation Acetylation; Dissolution in mobile phase (1-2 mg/mL) ufl.edu
Column Polystyrene-divinylbenzene based (e.g., Styragel, PLgel)
Mobile Phase (Eluent) Tetrahydrofuran (THF)
Flow Rate 1.0 mL/min acs.org
Detection UV at 254 or 280 nm acs.org
Column Temperature 35 - 50 °C acs.org
Calibration Polystyrene standards

This table represents a generalized set of conditions compiled from various lignin oligomer analysis methodologies.

Advanced Research Perspectives and Future Directions

Engineering of Ligninolytic Enzymes for Enhanced Activity

Lignin's recalcitrance to degradation is primarily due to its complex and heterogeneous structure. Ligninolytic enzymes, such as peroxidases and β-etherases, offer a promising avenue for its specific and efficient depolymerization under mild conditions. However, the native forms of these enzymes often exhibit limitations in stability, activity, and specificity, necessitating protein engineering to enhance their industrial applicability.

The enzymatic cleavage of the β-aryl ether bond, modeled by compounds like 1-(3,4-Dimethoxyphenyl)propane-1,3-diol, is a critical step in lignin (B12514952) depolymerization. Bacterial glutathione (B108866) S-transferases (GSTs), known as β-etherases (e.g., LigE and LigF from Sphingobium sp. SYK-6), have been identified as key enzymes that catalyze this cleavage. These enzymes exhibit stereospecificity, with LigF targeting β(S)-enantiomers and LigE acting on β(R)-enantiomers.

Structural and biochemical studies have elucidated the crystal structures of LigE and LigF, revealing the basis for their stereospecificity and identifying key amino acid residues in the active site that are crucial for substrate binding and catalysis. This detailed structural information provides a roadmap for targeted protein engineering. Future research will likely focus on site-directed mutagenesis and directed evolution to:

Enhance Thermostability and pH Tolerance: Industrial biorefining processes often involve harsh conditions. Engineering enzymes to withstand higher temperatures and wider pH ranges is essential for their integration into these processes.

Improve Catalytic Efficiency: Modifications to the active site can increase the turnover rate (kcat) and lower the Michaelis constant (Km), leading to more efficient cleavage of β-O-4 linkages.

Alter Substrate Specificity: While model compounds are useful, native lignin presents a more complex substrate. Engineering β-etherases to accommodate a broader range of substituted aromatic units found in real lignin could significantly improve depolymerization yields.

Enzyme ClassNative Enzyme ExampleEngineering GoalPotential Impact on Lignin Valorization
β-Etherases (GSTs) LigE, LigFIncreased thermal/pH stability, altered stereospecificityMore efficient and specific cleavage of the most common bond in lignin.
Lignin Peroxidases (LiP) LiP H8Improved stability in acidic conditionsReduced repolymerization of phenolic products during degradation.
Laccases Fungal LaccasesIncreased redox potentialBroader substrate range, including non-phenolic lignin units.

The large-scale production of engineered ligninolytic enzymes is a prerequisite for their industrial use. Native producers, primarily white-rot fungi, often yield low quantities of these enzymes. Heterologous expression systems offer a viable alternative for cost-effective and scalable enzyme production.

Various hosts have been successfully utilized for expressing lignin peroxidases and other related enzymes:

Pichia pastoris and Pichia methanolica: These methylotrophic yeasts are excellent hosts due to their ability to grow to high cell densities, their strong inducible promoters, and their capacity for secreting properly folded, active enzymes. Successful expression of Phanerochaete chrysosporium lignin peroxidase has been achieved in P. methanolica.

Saccharomyces cerevisiae: As a well-characterized model organism, yeast offers sophisticated genetic tools for protein engineering and expression. Recent studies have focused on engineering yeast strains to improve the secretion of complex heme peroxidases.

Escherichia coli: While often simpler and faster for protein expression, producing complex enzymes like lignin peroxidase in E. coli can be challenging. The proteins often accumulate as inactive inclusion bodies, requiring subsequent in vitro refolding and activation steps, which can add complexity and cost to the process.

Future work will focus on optimizing expression vectors, codon usage, and cultivation conditions in these hosts to maximize the yield of active, engineered ligninolytic enzymes for biorefinery applications.

Development of Novel Biorefining Strategies

The ultimate goal of studying compounds like this compound is to develop efficient biorefining strategies that convert raw lignocellulosic biomass into a slate of valuable products.

Biological depolymerization using enzymes offers a highly specific and environmentally benign alternative to thermochemical methods, which often require harsh conditions and expensive catalysts. Research has demonstrated the feasibility of using in vitro enzymatic systems to break down lignin. A system containing β-etherase pathway enzymes (LigD, LigN, LigE, LigF) has been shown to cleave β-ether bonds and release aromatic monomers from both lignin model compounds and natural lignin oligomers.

The key advantage of enzymatic systems is their specificity, which can lead to a more defined and valuable product stream compared to the heterogeneous mixtures often produced by chemical methods. For example, the β-etherase pathway can be harnessed to produce specific aromatic compounds that can serve as platform chemicals for the synthesis of polymers, resins, and pharmaceuticals.

A growing consensus suggests that the most effective approach to lignin valorization will involve an integration of chemical and biological processes. Lignin's complex structure makes it difficult for enzymes to access all potential cleavage sites. A hybrid approach could involve:

Initial Chemical Pretreatment: Mild chemical methods, such as acidolysis or oxidation, can be used to initially depolymerize the lignin polymer into smaller, more soluble oligomers. This step increases the accessibility of the remaining linkages to enzymatic attack.

Enzymatic "Funneling": The resulting mixture of oligomers can then be treated with a cocktail of engineered ligninolytic enzymes (e.g., β-etherases, peroxidases). These enzymes can selectively cleave specific bonds, "funneling" the diverse intermediates into a smaller number of valuable aromatic monomers.

Microbial Conversion: These monomers can then be used as a carbon source for engineered microbes, such as Pseudomonas putida, which can convert them into bioplastics (like polyhydroxyalkanoates) or other high-value chemicals.

This integrated chemo-enzymatic strategy leverages the strengths of both approaches—the power of chemical methods to break down the bulk polymer and the specificity of enzymes to produce defined chemical products.

Computational Studies and Molecular Modeling

Computational tools are becoming indispensable for understanding and engineering the complex biological systems involved in lignin degradation. Molecular modeling, including molecular docking and molecular dynamics (MD) simulations, provides insights at the atomic level that are often inaccessible through experimental methods alone.

Recent computational studies have focused on:

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) has been used to study the non-enzymatic steps in the reaction mechanism of veratraldehyde formation from a related lignin model compound, 1-(3′,4′-dimethoxyphenyl) propene, catalyzed by lignin peroxidase. Such studies help to understand the fundamental chemistry of lignin degradation.

Investigating Enzyme-Substrate Interactions: Molecular docking and MD simulations have been employed to explore the binding of various lignin model compounds to the active site of lignin peroxidase. These simulations can predict binding affinities and identify key interactions that determine an enzyme's specificity.

Guiding Protein Engineering: By simulating the effects of specific amino acid mutations on enzyme structure, stability, and substrate binding, computational models can help prioritize experimental efforts in protein engineering, reducing the time and cost of developing improved enzymes.

Future computational work will likely involve more complex models, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, to study the enzymatic reaction steps directly and to model the behavior of enzymes with polymeric lignin substrates, moving beyond simple dimeric models.


Elucidating Enzyme-Substrate Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are instrumental in understanding its interactions with various enzymes, particularly those involved in lignin degradation. These in silico methods provide insights into the binding affinities and specific interactions that govern the catalytic process. nih.gov

Research in this area often employs enzymes such as lignin peroxidases (LiPs) and laccases, which are known to degrade lignin and related model compounds. nih.govresearchgate.net Docking studies can reveal the precise binding mode of this compound within the active site of these enzymes. Key interactions, such as hydrogen bonds and hydrophobic interactions between the substrate and specific amino acid residues of the enzyme, can be identified. This information is crucial for understanding the substrate specificity and the catalytic mechanism of the enzyme.

For example, a typical molecular docking study would involve the following steps:

Preparation of the enzyme and ligand structures: The three-dimensional structures of the enzyme (e.g., lignin peroxidase) and the ligand (this compound) are obtained or modeled.

Docking simulation: A docking algorithm is used to predict the various possible binding poses of the ligand in the enzyme's active site.

Scoring and analysis: The predicted poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key intermolecular interactions.

These computational approaches are often complemented by molecular dynamics (MD) simulations to assess the stability of the enzyme-substrate complex over time. nih.gov The insights gained from these studies can guide the rational design of more efficient enzymes for biotechnological applications, such as the valorization of lignin.

Table 1: Key Parameters in Molecular Docking Studies of Lignin Model Compounds
ParameterDescriptionRelevance to this compound
Binding Energy The measure of the affinity between the ligand and the enzyme.A lower binding energy indicates a more stable enzyme-substrate complex.
Hydrogen Bonds Non-covalent interactions between hydrogen atoms and electronegative atoms (O, N).Crucial for the specific recognition and orientation of the diol in the active site.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and the enzyme.The aromatic ring of the diol likely engages in hydrophobic interactions with nonpolar amino acid residues.
Active Site Residues The specific amino acids in the enzyme's active site that interact with the ligand.Identifying these residues helps in understanding the catalytic mechanism and in designing enzyme mutants with improved activity.

Simulating Reaction Mechanisms and Pathways

Computational chemistry plays a pivotal role in simulating the reaction mechanisms and pathways of this compound. Techniques such as Density Functional Theory (DFT) are employed to investigate the electronic structure and energetics of the reactants, transition states, and products involved in its transformation. mdpi.comnih.gov These simulations provide a molecular-level understanding of the reaction coordinates and activation barriers, which are often difficult to determine experimentally.

One area of focus is the enzymatic degradation of this compound. For instance, in the case of lignin peroxidase (LiP), a well-studied lignin-degrading enzyme, computational studies can elucidate the multi-step reaction mechanism. mdpi.comnih.govnih.gov This often involves the initial formation of a radical cation on the aromatic ring of the substrate, followed by a series of bond cleavages and rearrangements. mdpi.comnih.gov The simulations can help to identify the rate-determining step and the key intermediates in the reaction pathway.

Furthermore, computational studies can explore non-enzymatic reactions as well. For example, the acid-catalyzed degradation of similar diol structures has been investigated, revealing complex reaction networks that include dehydration and rearrangement products. researchgate.net Simulating these pathways for this compound can provide valuable information for its chemical conversion into other useful compounds.

The insights from these simulations are not only of fundamental scientific interest but also have practical implications. By understanding the reaction mechanisms, researchers can devise strategies to control the reaction selectivity and to optimize the conditions for desired product formation.

Exploration of this compound in Materials Science and Industrial Applications

Precursors for Polymer Synthesis

The diol functionality of this compound makes it a promising candidate as a monomer for the synthesis of various polymers. The two hydroxyl groups can participate in polymerization reactions, such as condensation polymerization, to form polyesters, polyurethanes, and polyethers. nih.govqub.ac.uknih.gov The presence of the aromatic ring in its structure can impart desirable properties to the resulting polymers, such as thermal stability, rigidity, and specific optical or electronic properties. the-innovation.org

The synthesis of bio-based polymers is an area of growing interest, driven by the need for sustainable alternatives to petroleum-based plastics. the-innovation.org Lignin-derived compounds, including diols like this compound, are considered valuable building blocks for this purpose. nih.govthe-innovation.org For example, it can be reacted with diacids or their derivatives to produce polyesters, or with diisocyanates to form polyurethanes. nih.govthe-innovation.org

Table 2: Potential Polymer Types from this compound
Polymer TypeCo-monomerPotential Properties
Polyester Diacid / Diacyl chlorideEnhanced thermal stability, aromatic character. nih.gov
Polyurethane DiisocyanateRigidity, potential for creating thermosets. the-innovation.org
Polyether Dihalide / EpoxideFlexibility, chemical resistance.

Research in this field is focused on developing efficient polymerization methods and on characterizing the properties of the resulting polymers. The goal is to create new materials with tailored properties for a wide range of applications, from packaging to engineering plastics.

Bio-based Chemical Feedstocks

This compound represents a valuable bio-based chemical feedstock that can be converted into a variety of value-added chemicals. researchgate.netmdpi.commdpi.com As a derivative of lignin, the second most abundant terrestrial biopolymer, it is part of a sustainable resource pool that can potentially reduce our reliance on fossil fuels. the-innovation.orgmdpi.comnih.gov

The chemical structure of this compound, with its functionalized aromatic ring and aliphatic diol chain, offers multiple reaction sites for chemical transformations. rsc.org Through processes such as oxidation, reduction, and cleavage of C-C or C-O bonds, it can be converted into smaller, high-value molecules. For example, oxidative cleavage can yield aromatic aldehydes like vanillin, which has significant applications in the flavor and fragrance industry. rsc.org

The development of efficient catalytic systems, both chemical and biological, is key to unlocking the potential of this compound as a platform chemical. researchgate.netmdpi.com Biocatalytic routes using whole-cell microorganisms or isolated enzymes are particularly attractive due to their high selectivity and mild reaction conditions. mdpi.commdpi.com The conversion of this and other lignin-derived compounds is a central theme in the concept of an integrated biorefinery, where biomass is processed to produce a spectrum of bio-based products, including fuels, chemicals, and materials. nih.govresearchgate.netkit.edu

Q & A

Q. What are the recommended methods for synthesizing 1-(3,4-Dimethoxyphenyl)propane-1,3-diol?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. One validated approach includes the acetylation of precursor diols using acetic anhydride in the presence of a base (e.g., pyridine) to yield diacetate derivatives, followed by selective deprotection . Another route involves enzymatic oxidation of lignin model compounds, such as veratryl alcohol, to form intermediates that are further functionalized . Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to validate regiochemistry and purity.

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Based on safety data sheets, the compound is classified as a skin/eye irritant and potential respiratory hazard. Researchers must:
  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation exposure .
  • Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers).
    Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention if irritation persists .

Q. What analytical techniques are critical for characterizing its structural integrity?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy (¹H and ¹³C) to confirm the positions of methoxy groups and diol backbone.
  • FT-IR spectroscopy to identify hydroxyl (3200–3600 cm⁻¹) and aromatic C-O (1250 cm⁻¹) stretches.
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% recommended for biological studies) .

Advanced Research Questions

Q. How does this compound interact with lignin peroxidase (LiP), and what experimental designs are optimal for studying this?

  • Methodological Answer : LiP (EC 1.11.1.14) catalyzes the oxidative cleavage of lignin model compounds. To study interactions:

Prepare a reaction mixture containing LiP, H₂O₂ (as co-substrate), and the compound in buffered medium (pH 3–5).

Monitor reaction kinetics via UV-Vis spectroscopy at λ = 310 nm (absorption peak for methoxybenzaldehyde products) .

Use LC-MS to identify intermediates (e.g., 3,4-dimethoxybenzaldehyde) and quantify turnover rates.
Control experiments should exclude H₂O₂ or LiP to confirm enzyme specificity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. inert effects)?

  • Methodological Answer : Discrepancies may arise from purity variations or assay conditions. To address this:

Standardize compound purity (>98%) using recrystallization or column chromatography.

Compare activity across multiple assays (e.g., DPPH radical scavenging vs. FRAP for antioxidants).

Validate results in cell-based models (e.g., oxidative stress in HEK293 cells) with positive controls (e.g., ascorbic acid).
Structural analogs (e.g., diacetate derivatives) can be synthesized to test structure-activity relationships .

Q. How can computational modeling predict the compound’s reactivity in non-enzymatic systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

Map electron density on methoxy groups and diol moieties to identify nucleophilic/electrophilic sites.

Simulate reaction pathways (e.g., acid-catalyzed dehydration) and compare activation energies.

Validate predictions with experimental data (e.g., kinetic isotope effects in deuterated solvents) .

Q. What are the challenges in scaling up synthesis without compromising stereochemical purity?

  • Methodological Answer : Scaling up diol synthesis risks racemization or side reactions. Mitigation strategies include:

Optimizing reaction temperature (<40°C) to prevent thermal degradation.

Using chiral catalysts (e.g., Sharpless dihydroxylation conditions) for stereocontrol.

Implementing in-line analytics (e.g., polarimetry) during continuous flow synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.